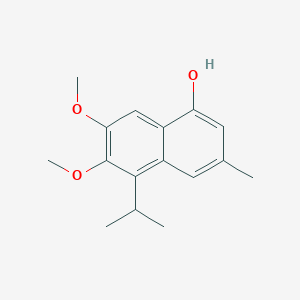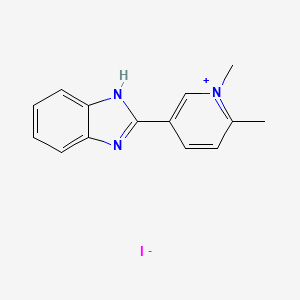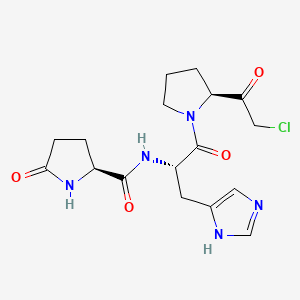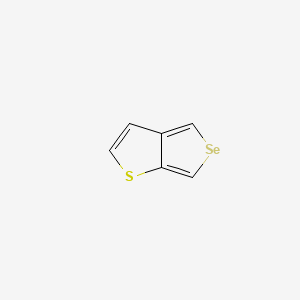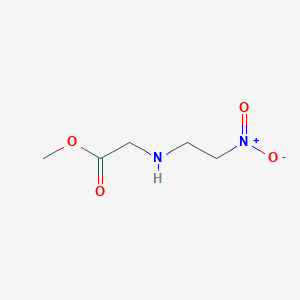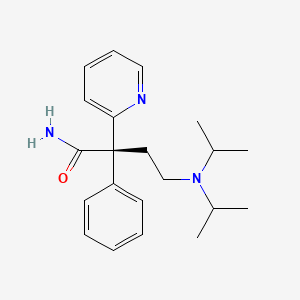
2-Pyridineacetamide, alpha-(2-(bis(1-methylethyl)amino)ethyl)-alpha-phenyl-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disopyramide is a medication primarily used as an antiarrhythmic agent to treat ventricular tachycardia and other life-threatening ventricular arrhythmias . It is classified as a Class 1a anti-arrhythmic agent and functions as a sodium channel blocker . Disopyramide has a significant negative inotropic effect on the ventricular myocardium, which means it decreases the contractility of the heart muscle .
Métodos De Preparación
Disopyramide can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloropyridine with diisopropylamine to form 2-(diisopropylamino)pyridine. This intermediate is then reacted with 2-chloro-2-phenylbutyronitrile to form disopyramide . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
Disopyramide undergoes several types of chemical reactions, including:
Oxidation: Disopyramide can be oxidized to form N-desisopropyl disopyramide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Disopyramide can undergo substitution reactions, particularly involving the amino group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Disopyramide has several scientific research applications:
Mecanismo De Acción
Disopyramide exerts its effects by blocking sodium channels in cardiac cells, which inhibits the conduction of electrical impulses through the heart . This action decreases the inward sodium current during Phase 0 of the cardiac action potential, resulting in an increased threshold for excitation and a decreased upstroke velocity . Disopyramide also prolongs the PR interval by lengthening both the QRS and P wave duration . This mechanism is particularly effective in treating ventricular tachycardia as it slows the action potential propagation through the atria to the ventricles .
Comparación Con Compuestos Similares
Disopyramide is often compared with other Class 1a anti-arrhythmic agents such as quinidine and procainamide . While all three compounds function as sodium channel blockers, disopyramide is unique in its significant negative inotropic effect, which makes it particularly effective in certain clinical scenarios . Other similar compounds include amiodarone and propranolol, which belong to different classes of antiarrhythmic agents but are used to treat similar conditions .
Similar Compounds
- Quinidine
- Procainamide
- Amiodarone
- Propranolol
Disopyramide’s unique properties and its effectiveness in specific clinical situations make it a valuable compound in the treatment of arrhythmias.
Propiedades
Número CAS |
74464-84-9 |
|---|---|
Fórmula molecular |
C21H29N3O |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
(2S)-4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25)/t21-/m0/s1 |
Clave InChI |
UVTNFZQICZKOEM-NRFANRHFSA-N |
SMILES isomérico |
CC(C)N(CC[C@](C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C |
SMILES canónico |
CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



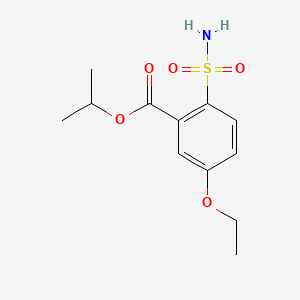
![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
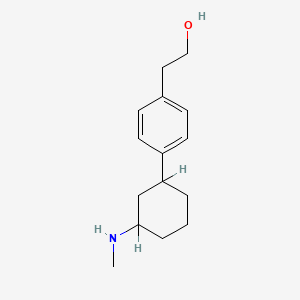
![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)


![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)
